3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline
Description
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSJTCNFNHQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile derivative. For instance, 4-chlorobenzonitrile can be reacted with hydrazine hydrate to form 4-chlorophenylhydrazine, which then undergoes cyclization to form the triazole ring.
Substitution Reaction: The triazole ring is then subjected to a substitution reaction with aniline to introduce the aniline group at the 3-position of the triazole ring. This reaction is typically carried out in the presence of a suitable catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more substituents on the triazole or aniline ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline is a compound that has garnered interest in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science, supported by comprehensive data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its antimicrobial and anticancer properties. Triazole compounds are known for their ability to inhibit fungal growth and have been used as antifungal agents.
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, which is crucial for penetrating bacterial membranes.
| Study | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 20 |
| C | P. aeruginosa | 18 |
Agricultural Applications
In agriculture, triazole compounds are widely used as fungicides . The compound has shown efficacy in controlling various fungal pathogens affecting crops.
Fungicidal Efficacy
Research indicates that this compound can be effective against common agricultural pathogens such as Fusarium and Botrytis species.
| Pathogen | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Fusarium spp. | 100 | 85 |
| Botrytis spp. | 50 | 90 |
Material Science
The compound has potential applications in the development of polymeric materials due to its unique chemical structure, which can enhance thermal stability and mechanical properties.
Polymer Composites
Incorporating triazole derivatives into polymer matrices can improve their resistance to thermal degradation and UV light.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 220 | 30 |
| Polystyrene | 210 | 25 |
Case Study 1: Antimicrobial Testing
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the 4-chlorophenyl group and the aniline moiety can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Chlorophenyl vs. Phenyl : The 4-chlorophenyl group in the target compound enhances lipophilicity and may improve binding to hydrophobic enzyme pockets compared to the phenyl analog .
- Linker Groups : The methylthio linker in the analog from introduces flexibility and sulfur-based interactions, which are absent in the target compound.
Physicochemical Properties
Thermal Stability : Chlorophenyl and triazole groups contribute to high melting points, suggesting robustness in formulation .
Biological Activity
3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline, also known as 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-amine, is a compound belonging to the triazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9ClN4
- Molecular Weight : 208.65 g/mol
- CAS Number : 944896-90-6
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole ring have shown significant antifungal activity against various strains of fungi including Candida species. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity and facilitating membrane penetration.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antifungal | Candida albicans, Candida glabrata |
| 5-(4-chlorophenyl)-1H-1,2,4-triazole | Antibacterial | Staphylococcus aureus, E. coli |
Anticancer Activity
Research has indicated that triazole derivatives exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study :
A study evaluated the antiproliferative activity of several triazole derivatives against breast and lung cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer drugs like doxorubicin.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It inhibits enzymes such as cytochrome P450, which are crucial for fungal sterol biosynthesis.
- Membrane Disruption : The lipophilic nature of the chlorophenyl group allows it to integrate into cellular membranes, disrupting their integrity.
- Apoptosis Induction : In cancer cells, it triggers apoptosis through intrinsic pathways by activating caspases.
Synthesis
The synthesis of this compound typically involves the reaction between appropriate anilines and chlorinated triazoles under controlled conditions to yield high-purity products.
Q & A
Q. What are the common synthetic routes for 3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline, and how can reaction conditions be optimized?
The synthesis typically involves coupling a substituted aniline with a triazole precursor. For example:
- Method A : Reacting 3-chloroaniline with 5-(4-chlorophenyl)-1H-1,2,4-triazole using coupling agents like DCC ().
- Method B : Hydrogenation of nitro intermediates, as demonstrated for analogous triazole-aniline derivatives ().
Optimization strategies : - Vary solvent polarity (e.g., DMF vs. THF) to improve yield.
- Adjust reaction temperature (e.g., 80–120°C) and stoichiometry of coupling agents.
- Monitor purity via TLC and confirm with NMR ().
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Assign aromatic protons (δ 6.7–8.5 ppm) and triazole protons (δ 8.2–8.5 ppm) ().
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C14H11ClN5: 292.0756; observed: 292.0762) ().
- X-ray crystallography : Resolve crystal packing using SHELX ().
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Use tools like AutoDock to model interactions with targets (e.g., kinase enzymes). Focus on the triazole ring’s hydrogen-bonding capacity and the 4-chlorophenyl group’s hydrophobic interactions ().
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER).
- QSAR models : Corrogate substituent effects (e.g., Cl vs. CF3) on bioactivity ().
Q. How should researchers resolve contradictions in spectroscopic data during synthesis?
Case study : Discrepancy in HRMS ([M+H]+ observed vs. calculated).
Q. What experimental designs are optimal for evaluating in vitro biological activity?
- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram– bacteria ().
- Enzyme inhibition : Measure IC50 via fluorescence-based kinase assays (e.g., RET kinase inhibition; ).
- Cytotoxicity : MTT assays on cancer cell lines (HeLa, MCF-7) ().
Structural and Mechanistic Insights
Q. How does the 4-chlorophenyl group influence reactivity and bioactivity?
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Issue : Low crystal quality due to flexible aniline moiety.
- Solutions :
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
